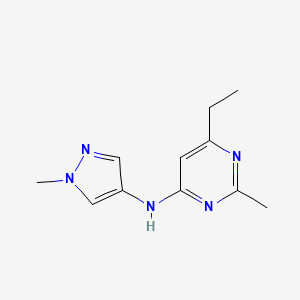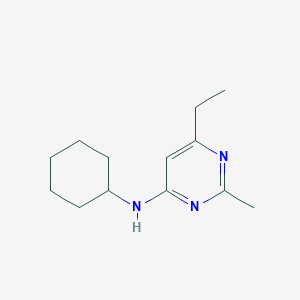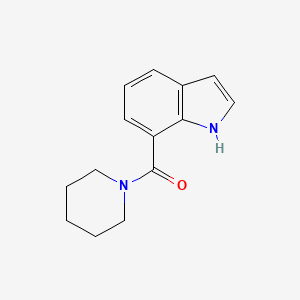![molecular formula C15H16N2O3 B7581539 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPCA-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience.
Applications De Recherche Scientifique
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience. In cancer research, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In immunology, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In neuroscience, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid may modulate various signaling pathways that are involved in cancer, immunology, and neuroscience.
Biochemical and Physiological Effects
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of various oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR. In immune cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the production of various cytokines such as IL-2, IL-6, and TNF-α. In animal models of Alzheimer's disease, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Additionally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 1H-indole-7-carboxylic acid with pyrrolidine and acetic anhydride. The resulting product is purified through column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Propriétés
IUPAC Name |
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(19)9-11-4-2-8-17(11)15(20)12-5-1-3-10-6-7-16-14(10)12/h1,3,5-7,11,16H,2,4,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYFSSEDIMKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC3=C2NC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)



![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)



![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)


